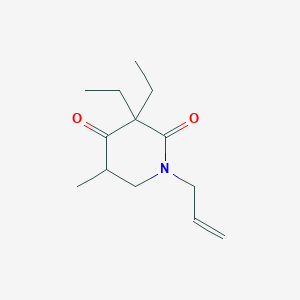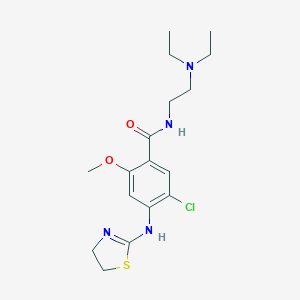
4-Methyl-1-Tetralon
Übersicht
Beschreibung
Entecavir is an orally administered cyclopentyl guanosine analog used primarily for the treatment of chronic hepatitis B virus infection. It is a nucleoside analogue that inhibits the hepatitis B virus polymerase, making it effective in reducing viral replication and improving liver function in affected individuals .
Wissenschaftliche Forschungsanwendungen
Entecavir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zum Studium von Nukleosidanaloga und deren Reaktionen verwendet.
Biologie: Wird auf seine Auswirkungen auf die Virusreplikation und zelluläre Prozesse untersucht.
Medizin: Wird hauptsächlich zur Behandlung chronischer Hepatitis-B-Virusinfektionen eingesetzt.
5. Wirkmechanismus
Entecavir wirkt, indem es mit dem natürlichen Substrat Desoxyguanosintriphosphat konkurriert. Es hemmt alle drei Aktivitäten der Hepatitis-B-Viruspolymerase (Reverse Transkriptase):
Basenpriming: Verhindert die Initiierung der viralen DNA-Synthese.
Reverse Transkription: Hemmt die reverse Transkription des negativen Strangs von der prägenomischen Messenger-RNA.
Synthese des positiven Strangs: Blockiert die Synthese des positiven Strangs der Hepatitis-B-Virus-DNA
Ähnliche Verbindungen:
Lamivudin: Ein weiteres Nukleosidanalog, das zur Behandlung von Hepatitis-B-Virusinfektionen eingesetzt wird. Es hat eine geringere Resistenzbarriere als Entecavir.
Adefovir: Wird zur Behandlung von Hepatitis-B-Virusinfektionen eingesetzt, hat aber einen anderen Wirkmechanismus und ein höheres Risiko für Nephrotoxizität.
Tenofovir: Wirksam gegen Hepatitis-B-Virus, aber mit Knochen- und Nierentoxizität verbunden.
Einzigartigkeit von Entecavir: Entecavir ist einzigartig aufgrund seiner hohen genetischen Resistenzbarriere, was es zu einer bevorzugten Wahl für die Langzeitbehandlung chronischer Hepatitis-B-Virusinfektionen macht. Es hat auch ein günstiges Sicherheitsprofil und ist wirksam bei der Reduktion der Viruslast und der Verbesserung der Leberfunktion .
Entecavir ist weiterhin ein wichtiger Bestandteil der Behandlung von Hepatitis-B-Virusinfektionen und verspricht weitere Anwendungen in der Medizin und Forschung.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds such as 1-tetralone derivatives are selective inhibitors of mao-b over the mao-a isoform .
Mode of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Methyl-1-tetralone, being a ketone, may undergo similar reactions.
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
The compound has a molecular weight of 160.21 , and its density is 1.078 g/mL at 25 °C . These properties could potentially influence its pharmacokinetics.
Result of Action
Similar compounds such as 1-tetralone derivatives have been shown to inhibit mao-b, which could potentially lead to changes in neurotransmitter levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-1-tetralone. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Entecavir is synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein. The key steps in its preparation include:
Stereoselective Boron-Aldol Reaction: This step forms the acyclic carbon skeleton of the methylenecyclopentane moiety.
Cyclization: This is achieved through a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne.
Coupling with a Purine Derivative: This final step is performed using a Mitsunobu reaction.
Industrial Production Methods: Industrial production of entecavir involves similar synthetic routes but on a larger scale, ensuring high purity and yield. Green chemistry approaches have also been developed to minimize environmental impact during production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Entecavir durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Entecavir kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Entecavir-Moleküls modifizieren.
Substitution: Entecavir kann Substitutionsreaktionen eingehen, insbesondere am Guanosin-Molekülteil.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen beinhalten oft nukleophile Reagenzien und Katalysatoren, um die Substitutionsreaktionen zu erleichtern.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Entecavir, die möglicherweise veränderte pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection. It has a lower barrier to resistance compared to entecavir.
Adefovir: Used for hepatitis B virus treatment but has a different mechanism of action and a higher risk of nephrotoxicity.
Tenofovir: Effective against hepatitis B virus but associated with bone and renal toxicity.
Uniqueness of Entecavir: Entecavir is unique due to its high genetic barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection. It also has a favorable safety profile and is effective in reducing viral load and improving liver function .
Entecavir continues to be a vital compound in the treatment of hepatitis B virus infection and holds promise for further applications in medicine and research.
Eigenschaften
IUPAC Name |
4-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLHDEROUKFEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315410 | |
| Record name | 4-Methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-98-5 | |
| Record name | 4-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)








![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)



